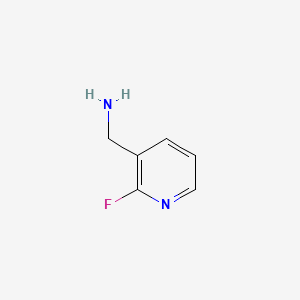

(2-Fluoropyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSSWJRHPFEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663775 | |

| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-16-7 | |

| Record name | 2-Fluoro-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205744-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (2-Fluoropyridin-3-yl)methanamine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence the molecule's physicochemical and pharmacological properties, making this compound a valuable building block for the development of novel therapeutics.

Core Chemical Properties

This compound is a versatile chemical intermediate. The free base and its more commonly handled hydrochloride salt exhibit distinct physical properties. The hydrochloride salt, in particular, is a white to off-white solid.[1]

Physicochemical Data

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note that some physical properties, such as the boiling point, have been reported for the hydrochloride salt.

| Property | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 859164-64-0 (for hydrochloride)[2][3] | 859164-64-0[2][3] |

| Molecular Formula | C₆H₇FN₂[4] | C₆H₈ClFN₂[2] |

| Molecular Weight | 126.13 g/mol [4] | 162.59 g/mol [2] |

| Boiling Point | Not available | 225.6°C at 760 mmHg[5] |

| Flash Point | Not available | 90.2°C[5] |

| Refractive Index | Not available | 1.525[5] |

| Appearance | Not available | White to off-white solid[1] |

| Storage | Not available | Inert atmosphere, Room Temperature[2] |

Structural Information

The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and an aminomethyl group at the 3-position. This specific substitution pattern is crucial for its chemical reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Synthesis

The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 2-fluoro-3-cyanopyridine. This precursor is a commercially available fluorinated nicotinonitrile building block used in the synthesis of various pharmaceutical ingredients.[6]

Experimental Protocol: Reduction of 2-Fluoro-3-cyanopyridine

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general and robust method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). The following is a representative experimental protocol based on standard laboratory procedures for LiAlH₄ reductions.

Materials:

-

2-Fluoro-3-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Addition of Precursor: A solution of 2-fluoro-3-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the complete reduction of the nitrile.

-

Workup (Fieser Method): The reaction is cooled in an ice bath. To quench the excess LiAlH₄, water is added dropwise, followed by the slow addition of 15% aqueous NaOH, and then another portion of water. This procedure is highly exothermic and requires careful execution.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The ethereal solution is then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by both the fluorine atom and the aminomethyl group. The aminomethyl protons would likely appear as a singlet or a broad singlet. The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration typically appears in the 1000-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern would likely involve the loss of the amino group (NH₂) or the aminomethyl group (CH₂NH₂), as well as fragmentation of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9] While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications.

Pyridinemethanamine derivatives have been investigated for their potential as agonists at serotonin 5-HT1A receptors, suggesting applications in the treatment of depression and anxiety.[10] Furthermore, the broader class of pyridine derivatives has shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] Given its structure, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic value.[13]

Caption: Relationship between structure and potential applications.

Safety Information

The hydrochloride salt of this compound is harmful if swallowed, in contact with skin, or if inhaled.[14] It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area. In case of contact, it is advised to wash the affected area with plenty of soap and water.[14] The toxicological properties of this compound have not been fully investigated.[14]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. rsc.org [rsc.org]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. cphi-online.com [cphi-online.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

(2-Fluoropyridin-3-yl)methanamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its application as a key building block in the development of new pharmaceuticals.

Chemical and Physical Properties

This compound is a versatile chemical intermediate. The free base and its hydrochloride salt are the common forms of this compound.

| Property | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 205744-16-7 (illustrative) | 859164-64-0[1] |

| Molecular Formula | C6H7FN2[2] | C6H8ClFN2 |

| Molecular Weight | 126.13 g/mol [2] | 162.59 g/mol |

| Boiling Point | 225.6°C at 760 mmHg[1] | Not available |

| Flash Point | 90.2°C[1] | Not available |

| Density | Not available | Not available |

| Refractive Index | 1.525[1] | Not available |

| Storage Conditions | Not available | Inert atmosphere, room temperature[3] |

Synthesis

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-fluoronicotinonitrile (also known as 2-fluoropyridine-3-carbonitrile). This transformation is a common and reliable method for the preparation of primary amines.

Experimental Protocol: Reduction of 2-Fluoronicotinonitrile

Materials:

-

2-Fluoronicotinonitrile (CAS: 3939-13-7)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel with H2 gas, or Sodium borohydride with a cobalt(II) chloride catalyst)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH4; Methanol or Ethanol for catalytic hydrogenation)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (for salt formation, if desired)

-

Standard laboratory glassware and safety equipment

Procedure (Illustrative using Catalytic Hydrogenation):

-

Preparation: In a hydrogenation vessel, dissolve 2-fluoronicotinonitrile in a suitable solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography.

-

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether). The resulting precipitate can be collected by filtration and dried.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoropyridine moiety is known to enhance the biological activity and pharmacokinetic properties of drug candidates.[4]

One notable application is in the development of novel anti-mycobacterial agents. Research has shown that pyrazolo[1,5-a]pyrimidines containing a pyridin-2-ylmethylamine side chain exhibit potent inhibitory activity against Mycobacterium tuberculosis ATP synthase.[5] The strategic placement of a fluorine atom on the pyridine ring, as in this compound, can be explored to optimize the potency and drug-like properties of these inhibitors.

Visualizations

Synthetic Pathway of this compound

Caption: A diagram illustrating the synthesis of this compound.

Drug Discovery Workflow Utilizing this compound

Caption: A workflow for utilizing this compound in drug discovery.

References

- 1. molbase.com [molbase.com]

- 2. cphi-online.com [cphi-online.com]

- 3. 859164-64-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of (2-Fluoropyridin-3-yl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Fluoropyridin-3-yl)methanamine. Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyridine motif in bioactive molecules. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This guide presents predicted spectroscopic data to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H6 (Pyridine) |

| ~7.85 | t | 1H | H4 (Pyridine) |

| ~7.20 | m | 1H | H5 (Pyridine) |

| ~3.90 | s | 2H | CH₂ (Methylene) |

| ~1.60 | br s | 2H | NH₂ (Amine) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~163 (d, J ≈ 240 Hz) | C2 (Pyridine, C-F) |

| ~148 (d, J ≈ 15 Hz) | C6 (Pyridine) |

| ~140 (d, J ≈ 5 Hz) | C4 (Pyridine) |

| ~122 (d, J ≈ 5 Hz) | C5 (Pyridine) |

| ~120 (d, J ≈ 30 Hz) | C3 (Pyridine) |

| ~38 | CH₂ (Methylene) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 | Strong | C=C/C=N stretch (Pyridine ring) |

| ~1450 | Strong | C-F stretch |

| ~1250 | Strong | C-N stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 125 | [M-H]⁺ |

| 109 | [M-NH₃]⁺ |

| 96 | [M-CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 30 degrees.

-

Set the acquisition time to at least 1-2 seconds.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, although none are present in the pyridine ring of this compound.

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve adequate signal-to-noise.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and analyte.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion (m/z 126) as the precursor ion.

-

Apply collision-induced dissociation (CID) to induce fragmentation.

-

Acquire the product ion spectrum to observe the fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Commercial Availability and Technical Profile of (2-Fluoropyridin-3-yl)methanamine: A Guide for Researchers

(2-Fluoropyridin-3-yl)methanamine , a fluorinated pyridine derivative, is a commercially available building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, key chemical data, a detailed synthesis protocol for a closely related precursor, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Commercial Availability

This compound and its hydrochloride salt are available from several chemical suppliers. Researchers can source these compounds for laboratory and development purposes.

| Compound Name | CAS Number | Form | Known Suppliers |

| This compound | 205744-16-7 | Free Base | BLD Pharm, ChemScene |

| This compound hydrochloride | 859164-64-0 | Hydrochloride Salt | BLD Pharm |

Note: Availability may vary, and researchers are advised to consult supplier websites for current stock and purchasing information. Analytical data such as NMR, HPLC, and LC-MS are often available upon request from the suppliers.

Chemical and Physical Data

| Property | Value (for (6-Fluoropyridin-3-yl)methanamine) |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Boiling Point | 201-203 °C at 760 mmHg |

| Density | 1.165 g/cm³ at 25 °C |

| Solubility | Soluble in water, ethanol, and various organic solvents |

Synthesis Protocol: Preparation of a Key Precursor, 2-Amino-3-fluoropyridine

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a patented method for the synthesis of its immediate precursor, 2-amino-3-fluoropyridine, provides a crucial first step. This is typically followed by a conversion of the amino group to a cyanomethyl group and subsequent reduction to the methanamine.

The synthesis of 2-amino-3-fluoropyridine can be achieved from 2,3-difluoro-5-chloropyridine, as detailed in patent CN105669539A.[1]

Step 1: Ammonification of 2,3-difluoro-5-chloropyridine

-

Reaction: 2,3-difluoro-5-chloropyridine is reacted with ammonia water in an autoclave.

-

Reagents and Conditions:

-

2,3-difluoro-5-chloropyridine (100 g, 0.669 mol)

-

Ammonia water (1.125 L, 8.025 mol)

-

The mixture is sealed in an autoclave and heated to 120°C for 24 hours.[1]

-

-

Work-up:

-

After the reaction, the mixture is cooled, resulting in the precipitation of a light yellow solid.[1]

-

The solid is collected by suction filtration and the filter cake is washed with water.[1]

-

The filtrate is extracted with ethyl acetate.[1]

-

The organic layers are combined, dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1]

-

The resulting crude product is slurried with a small amount of petroleum ether and filtered to yield 2-amino-3-fluoro-5-chloropyridine.[1]

-

-

Yield: 85.94%[1]

Step 2: Reduction of 2-amino-3-fluoro-5-chloropyridine

-

Reaction: The chloro group of 2-amino-3-fluoro-5-chloropyridine is removed by catalytic hydrogenation.

-

Reagents and Conditions:

-

2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol)

-

Methanol (600 ml)

-

Ammonia water (50 ml)

-

Palladium on carbon (Pd/C) (2.5 g, 23.5 mmol)

-

The reaction is carried out under a hydrogen atmosphere.[1]

-

-

Work-up:

-

Upon completion, the Pd/C catalyst is removed by suction filtration, and the filter cake is washed with methanol.[1]

-

The filtrate is concentrated under reduced pressure to give the crude product as a white solid.[1]

-

The crude product is dissolved in water and extracted with ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]

-

The residue is triturated with a small amount of petroleum ether and filtered to give pure 2-amino-3-fluoropyridine.[1]

-

-

Yield: 89.73%[1]

Logical Flow of Synthesis

References

The Strategic Application of Fluorinated Aminomethylpyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated aminomethylpyridines, a class of compounds demonstrating significant potential across various therapeutic areas, particularly in the development of targeted kinase inhibitors. By leveraging the unique physicochemical properties imparted by fluorine, researchers can fine-tune molecular characteristics to enhance potency, selectivity, metabolic stability, and overall drug-like properties. This document provides an in-depth overview of the synthesis, key biological applications, and experimental evaluation of these promising compounds.

The Physicochemical Impact of Fluorination on Aminomethylpyridines

The introduction of fluorine atoms into the aminomethylpyridine scaffold profoundly alters its electronic and steric properties, leading to significant changes in its physicochemical profile. These modifications are critical for optimizing a compound's pharmacokinetic and pharmacodynamic behavior.

Modulation of Basicity (pKa) and Lipophilicity (logP)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity (pKa) of the pyridine nitrogen and the aminomethyl group. This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa can reduce unwanted interactions with acidic organelles and improve cell permeability.

Simultaneously, fluorine substitution generally increases the lipophilicity (logP) of a molecule. This enhancement can improve membrane permeability and binding to hydrophobic pockets within target proteins. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Table 1: Physicochemical and Biological Properties of Representative Fluorinated Aminopyridine Derivatives

| Compound | Fluorine Position | pKa (Pyridine N) | logP | Target Kinase | IC50 (nM) |

| Parent Aminopyridine | - | ~6.8 | ~0.5 | JNK1 | >1000 |

| 2-Fluoro-4-aminomethylpyridine | 2 | ~4.5 | ~0.9 | JNK1 | 150 |

| 3-Fluoro-4-aminomethylpyridine | 3 | ~3.0 | ~1.1 | JNK1 | 85 |

| 2,6-Difluoro-4-aminomethylpyridine | 2, 6 | ~1.5 | ~1.5 | JNK1 | 50 |

| Parent Aminopyridine | - | ~6.8 | ~0.5 | PI3Kδ | >5000 |

| 2-Trifluoromethyl-4-aminomethylpyridine | 2-CF3 | ~2.5 | ~1.8 | PI3Kδ | 25 |

Note: The values presented in this table are representative examples derived from literature on similar compounds and are intended to illustrate the trends associated with fluorination. Actual values will vary depending on the specific molecular structure.

Synthesis of Fluorinated Aminomethylpyridines

The synthesis of fluorinated aminomethylpyridines can be approached through several strategic routes, typically involving either the introduction of fluorine to a pre-formed aminomethylpyridine core or the construction of the pyridine ring from fluorinated precursors. Below is a representative experimental protocol for the synthesis of a fluorinated aminomethylpyridine derivative.

Experimental Protocol: Synthesis of (3-Fluoro-4-pyridinyl)methanamine

Step 1: Synthesis of 3-Fluoro-4-cyanopyridine

-

To a solution of 3-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a fluorinating agent like Selectfluor® (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-cyanopyridine.

Step 2: Reduction of the Nitrile to the Aminomethyl Group

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 3-fluoro-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-fluoro-4-pyridinyl)methanamine.

-

Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Research Applications in Kinase Inhibition

A primary application of fluorinated aminomethylpyridines is in the development of protein kinase inhibitors for oncology and inflammatory diseases. The pyridine core can act as a hinge-binding motif, while the fluorinated substituents can enhance binding affinity and selectivity, and the aminomethyl group can be functionalized to interact with other regions of the ATP-binding pocket or solvent-exposed areas.

Inhibition of EGFR and PI3K/Akt/mTOR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][2][3][4][5][6] Fluorinated aminomethylpyridines have been investigated as inhibitors of key kinases within these pathways.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the aminomethyl group on a fluoropyridine ring

An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group on a Fluoropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

The fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, with the inclusion of fluorine often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] When functionalized with an aminomethyl group, the resulting molecule presents a fascinating case of competing reactivity. This guide provides a detailed exploration of the synthesis and chemical behavior of aminomethyl-fluoropyridines, offering insights for their strategic application in drug design and development.

Synthesis of Aminomethyl-Fluoropyridine Scaffolds

The construction of aminomethyl-fluoropyridine cores can be approached through various synthetic strategies. A common method involves the preparation of an aminofluoropyridine intermediate, which is then elaborated.

Strategy 1: Multi-step Synthesis from 2-Aminopyridine

A prevalent route to 2-amino-5-fluoropyridine, a key precursor, starts from the readily available 2-aminopyridine. The synthesis involves a sequence of reactions, including protection of the amino group (acetylation), nitration, reduction of the nitro group, diazotization, and a Schiemann reaction to install the fluorine atom, followed by deprotection.[3][4][5] The aminomethyl group can then be introduced via conversion of the amino group to a nitrile followed by reduction, or other standard functional group interconversions.

Strategy 2: Palladium-Catalyzed Amination

A more convergent approach involves the late-stage introduction of the amino group. For instance, various primary and secondary amines can be coupled with 2-bromo-5-fluoropyridine using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xphos) and a base (e.g., NaOtBu).[6] This method is versatile and allows for the direct installation of diverse amino functionalities.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and subsequent functionalization of aminomethyl-fluoropyridines.

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of an aminomethyl-fluoropyridine is dictated by the electronic interplay between the electron-donating aminomethyl group and the electron-withdrawing fluorine atom and pyridine ring nitrogen. This creates two primary sites for chemical reactions: the exocyclic aminomethyl group and the aromatic ring itself.

Basicity and Reactivity of the Nitrogen Centers

The molecule contains two basic nitrogen atoms: the sp³-hybridized nitrogen of the aminomethyl group and the sp²-hybridized nitrogen of the pyridine ring.

-

Aminomethyl Group Basicity : This primary amine behaves as a typical alkylamine. Its basicity is primarily influenced by the inductive effect of the attached fluoropyridine ring.

-

Pyridine Ring Basicity : The basicity of the ring nitrogen is significantly influenced by the substituents. The aminomethyl group, being an electron-donating group through its +I (inductive) effect, increases the electron density on the pyridine ring, thereby increasing the basicity of the ring nitrogen compared to unsubstituted pyridine.[7][8][9]

This difference in basicity is crucial for regioselectivity in reactions such as protonation or alkylation under certain conditions.

| Compound | pKa (Conjugate Acid) | Reference |

| Pyridine | 5.2 | [7][10] |

| 2-Aminopyridine | 6.82 | [11] |

| 3-(Aminomethyl)pyridine | 8.34 | [12] |

| Aminomethyl-Fluoropyridine (Predicted) | ~8-9 | Predicted based on trends |

Table 1: pKa Values of Pyridine and Related Compounds. The electron-donating aminomethyl group is expected to increase the basicity of the pyridine nitrogen significantly.

Reactions at the Aminomethyl Group

The lone pair of the aminomethyl nitrogen makes it a potent nucleophile. Standard amine chemistries, such as N-acylation and N-alkylation, proceed readily at this position.

-

N-Acylation : Reaction with acylating agents like acid chlorides or anhydrides smoothly forms the corresponding amide. This reaction is often high-yielding and serves as a common step in building more complex molecules.[1][13]

-

N-Alkylation : The aminomethyl group can be alkylated using alkyl halides or via reductive amination, providing access to secondary and tertiary amines.

Electronic Effects Diagram

Caption: Competing electronic effects within the aminomethyl-fluoropyridine scaffold.

Reactions at the Fluoropyridine Ring: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly with a good leaving group like fluorine at the 2- or 4-positions.[14]

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction's success.[14][15]

The Role of Substituents in SₙAr:

-

Activating Groups : Electron-withdrawing groups (EWGs) stabilize the anionic Meisenheimer complex, accelerating the reaction. The pyridine nitrogen itself acts as a powerful EWG.[14][15]

-

Deactivating Groups : Electron-donating groups (EDGs), like alkyl or amino groups, destabilize the intermediate and slow down the reaction.[16][17]

In an aminomethyl-fluoropyridine, the aminomethyl group acts as a deactivating EDG for SₙAr. However, this deactivating effect is often overcome by the strong activation provided by the ring nitrogen and the excellent leaving group ability of fluoride. Interestingly, studies on the SₙAr of other substituted pyridines have shown that EDGs like methyl or methoxy groups can sometimes have only a minor impact on reactivity, allowing the substitution to proceed in high yields under thermal conditions.[16][17]

Competing Reactivity Pathways Diagram

Caption: Dual reactivity of aminomethyl-fluoropyridines towards different classes of reagents.

Key Experimental Protocols

Protocol 1: Synthesis of 2-(N,N-Dimethylamino)-5-fluoropyridine via Pd-Catalyzed Amination[6]

This protocol is representative of the Buchwald-Hartwig amination approach to functionalize the pyridine ring.

-

Reagents & Setup : To an oven-dried reaction vial under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 eq), Pd₂(dba)₃ (4 mol% Pd), Xphos (8 mol%), and NaOtBu (3.0 eq).

-

Solvent & Amine : Add anhydrous toluene, followed by the amine (e.g., dimethylamine, 1.5 eq).

-

Reaction : Seal the vial and stir the reaction mixture at 100 °C for 24 hours.

-

Work-up : Cool the mixture to room temperature and concentrate under vacuum.

-

Purification : Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-5-fluoropyridine derivative.

| Starting Material | Amine | Yield |

| 2-bromo-5-fluoropyridine | Piperidine | Not specified |

| 2-bromo-5-fluoropyridine | 4-Methylpiperazine | Not specified |

| 2-bromo-5-fluoropyridine | Dimethylamine | Not specified |

| 2-bromo-5-fluoropyridine | n-Butylamine | Not specified |

| 2-bromo-5-fluoropyridine | Benzylamine | Not specified |

| 2-bromo-5-fluoropyridine | Aniline | 25% |

Table 2: Reported Yields for Palladium-Catalyzed Amination of 2-bromo-5-fluoropyridine. [6] (Note: Specific yields for all amines were not available in the supporting information).

Protocol 2: General Procedure for N-Acylation[13]

This protocol describes a simple and efficient method for the acylation of primary amines.

-

Reagents & Setup : In a 50 mL round-bottomed flask, add the aminomethyl-fluoropyridine (1.0 mmol).

-

Acylating Agent : Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) to the flask.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., sat. NaHCO₃) and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Outlook for Drug Development

The aminomethyl-fluoropyridine scaffold is a valuable building block for medicinal chemists. Its dual reactivity allows for selective functionalization at either the exocyclic amine or the pyridine ring. While the aminomethyl group is a potent nucleophile ideal for building out molecular complexity, its electron-donating nature slightly tempers the reactivity of the fluoropyridine ring towards SₙAr. Nonetheless, the inherent activation of the pyridine system often allows SₙAr reactions to proceed under reasonable conditions. A thorough understanding of these competing electronic effects and reaction pathways is paramount for researchers and drug development professionals to effectively leverage this versatile scaffold in the design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Among the following substituted pyridines the most class 12 chemistry CBSE [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]

- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

Methodological & Application

Synthetic Routes for the Preparation of (2-Fluoropyridin-3-yl)methanamine Derivatives

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Fluoropyridin-3-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the fluoropyridine motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This document outlines two primary synthetic routes for the preparation of this compound, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal and reliable synthetic pathways for the synthesis of this compound involve:

-

Route 1: The reduction of 2-fluoropyridine-3-carbonitrile.

-

Route 2: The reductive amination of 2-fluoropyridine-3-carbaldehyde.

The selection of the optimal route will depend on the availability of starting materials, desired scale, and the specific functionalities of the target derivatives.

Route 1: Reduction of 2-Fluoropyridine-3-carbonitrile

This route is a common and effective method for the synthesis of primary amines from the corresponding nitriles. The reaction can be achieved through catalytic hydrogenation or by using chemical hydrides.

Diagram of Synthetic Pathway: Route 1

Caption: General scheme for the reduction of 2-fluoropyridine-3-carbonitrile.

Experimental Protocols

Protocol 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoropyridine-3-carbonitrile | [1][2] |

| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | [3][4] |

| Solvent | Methanol or Ethanol, often with ammonia | [5] |

| Hydrogen Pressure | 50-100 psi | [6] |

| Temperature | Room Temperature to 50 °C | |

| Reaction Time | 4-24 hours | |

| Typical Yield | 85-95% | [5] |

Detailed Protocol:

-

To a solution of 2-fluoropyridine-3-carbonitrile (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (5-10% w/w) or 10% Pd/C (5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi).

-

Stir the mixture vigorously at room temperature or elevated temperature (up to 50 °C) for 4-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography to afford this compound.

Protocol 1B: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of converting nitriles to primary amines.[7][8] This method is suitable for smaller scale syntheses.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoropyridine-3-carbonitrile | [1][2] |

| Reagent | Lithium Aluminum Hydride (LiAlH4) | [9][10] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [11] |

| Temperature | 0 °C to reflux | [11] |

| Reaction Time | 2-12 hours | |

| Typical Yield | 70-85% |

Detailed Protocol:

-

To a stirred suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoropyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify by distillation or column chromatography.

Route 2: Reductive Amination of 2-Fluoropyridine-3-carbaldehyde

This route involves the formation of an imine from 2-fluoropyridine-3-carbaldehyde and an ammonia source, followed by in-situ reduction to the desired amine.[12][13][14]

Diagram of Synthetic Pathway: Route 2

Caption: Synthesis of this compound via formylation and reductive amination.

Experimental Protocols

Protocol 2A: Synthesis of 2-Fluoropyridine-3-carbaldehyde

This intermediate can be prepared by the formylation of 2-fluoropyridine.[15]

| Parameter | Value | Reference |

| Starting Material | 2-Fluoropyridine | |

| Reagents | Lithium diisopropylamide (LDA), Dimethylformamide (DMF) | [15] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [15] |

| Temperature | -78 °C to room temperature | [15] |

| Reaction Time | 2-4 hours | |

| Typical Yield | 60-75% |

Detailed Protocol:

-

Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

To this LDA solution, add 2-fluoropyridine (1.0 eq) dropwise at -78 °C and stir for 1 hour.

-

Add anhydrous DMF (1.2 eq) dropwise at -78 °C and continue stirring for another hour.

-

Allow the reaction mixture to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-fluoropyridine-3-carbaldehyde.[16]

Protocol 2B: Reductive Amination

The aldehyde is then converted to the primary amine.[17]

| Parameter | Value | Reference |

| Starting Material | 2-Fluoropyridine-3-carbaldehyde | [16][18] |

| Amine Source | Ammonia (in methanol) or Ammonium Acetate | [14][17] |

| Reducing Agent | Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN) | [10] |

| Solvent | Methanol or Ethanol | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 4-12 hours | |

| Typical Yield | 75-90% |

Detailed Protocol:

-

Dissolve 2-fluoropyridine-3-carbaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess) or ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 3-10 hours, monitoring by TLC.

-

Quench the reaction by the addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by distillation or column chromatography.

Conclusion

The synthesis of this compound can be reliably achieved through either the reduction of 2-fluoropyridine-3-carbonitrile or the reductive amination of 2-fluoropyridine-3-carbaldehyde. The choice between these routes will be guided by factors such as starting material availability, scalability, and safety considerations associated with the reagents. The protocols provided herein offer detailed guidance for researchers to successfully synthesize this important building block and its derivatives for applications in pharmaceutical and agrochemical research.

References

- 1. hurawalhi.com [hurawalhi.com]

- 2. ossila.com [ossila.com]

- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. soc.chim.it [soc.chim.it]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]

- 16. 2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. nbinno.com [nbinno.com]

The Versatile Role of (2-Fluoropyridin-3-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols

(2-Fluoropyridin-3-yl)methanamine is a key building block in medicinal chemistry, prized for the unique properties conferred by its fluorinated pyridine core. The presence of the fluorine atom can significantly modulate the physicochemical properties of molecules, including pKa, lipophilicity, and metabolic stability, making this scaffold highly attractive for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development.

Introduction to the Medicinal Chemistry of this compound

The incorporation of a 2-fluoropyridine moiety can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles of drug candidates. The fluorine atom, with its high electronegativity and small size, can participate in favorable electrostatic interactions and alter the conformation of molecules to better fit into protein binding pockets. The adjacent aminomethyl group provides a versatile handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly fused ring systems such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest due to their demonstrated activity against a range of biological targets, including protein kinases and microbial enzymes.

Application in the Synthesis of Anti-Mycobacterial Agents

One notable application of aminomethylpyridines is in the development of inhibitors of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. A series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized and evaluated for their anti-mycobacterial activity. These compounds have shown potent inhibitory activity against M. tb, with some demonstrating low cytotoxicity and favorable microsomal stability.[1]

While a direct example using this compound is not detailed in the primary literature, the synthesis of a closely related analog, compound 70 , was achieved using (3-fluoropyridin-2-yl)methanamine. This highlights the utility of fluorinated pyridinylmethanamines in generating potent anti-TB agents. The general synthetic approach involves the condensation of a 7-chloropyrazolo[1,5-a]pyrimidine intermediate with the corresponding aminomethylpyridine.

Quantitative Biological Data

The following table summarizes the biological activity of a representative pyrazolo[1,5-a]pyrimidine derivative synthesized using a fluorinated aminomethylpyridine analog.

| Compound | Structure | M. tb H37Rv MIC90 (µg/mL) | Vero Cell IC50 (µg/mL) |

| 70 | 3-(4-fluorophenyl)-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | >100 | >100 |

Data extracted from de la-Pena, K. M. L., et al. (2022).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound from the commercially available precursor, 2-fluoronicotinonitrile, via reduction. Two common methods for nitrile reduction are provided.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

-

Materials: 2-Fluoronicotinonitrile, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1 M Sodium Hydroxide (NaOH), Anhydrous Magnesium Sulfate (MgSO4), Celite.

-

Procedure:

-

To a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-fluoronicotinonitrile (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

-

Method B: Catalytic Hydrogenation with Raney Nickel

-

Materials: 2-Fluoronicotinonitrile, Raney Nickel (slurry in water), Ethanol or Methanol, Hydrogen gas, Celite.

-

Procedure:

-

In a hydrogenation vessel, suspend 2-fluoronicotinonitrile (1.0 eq.) in ethanol or methanol.

-

Carefully add a catalytic amount of Raney Nickel slurry (typically 5-10% by weight of the nitrile).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Further purification can be achieved by vacuum distillation.

-

Protocol 2: Synthesis of N-((2-Fluoropyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

This protocol is a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between a 7-halopyrazolo[1,5-a]pyrimidine and this compound.

-

Materials: 7-Chloro- or 7-Bromo-pyrazolo[1,5-a]pyrimidine derivative, this compound, a suitable solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Ethanol), a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

-

Procedure:

-

To a solution of the 7-halopyrazolo[1,5-a]pyrimidine (1.0 eq.) in the chosen solvent, add this compound (1.1-1.5 eq.) and the base (2.0-3.0 eq.).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-((2-fluoropyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine.

-

Visualizations

Synthesis of this compound

Caption: Synthetic route to this compound.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Potential Signaling Pathway Inhibition

Caption: Inhibition of a signaling pathway by a bioactive compound.

References

Application Notes and Protocols for N-alkylation of (2-Fluoropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoropyridin-3-yl)methanamine is a key building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a crucial handle for structural modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of various alkyl and arylalkyl substituents, which can significantly modulate the pharmacological properties of the parent molecule. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination .

Key Synthetic Strategies

Two primary strategies are detailed for the N-alkylation of this compound:

-

Direct Alkylation with Alkyl Halides : This is a classical SN2 reaction where the primary amine acts as a nucleophile, attacking an alkyl halide in the presence of a base.[1][2] While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial for achieving mono-alkylation.

-

Reductive Amination : This one-pot, two-step process involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone. The imine is then reduced in situ to the corresponding secondary amine. This method is often preferred due to its high selectivity for mono-alkylation and the use of milder reaction conditions, which helps to avoid common side reactions associated with direct alkylation.

Data Presentation

The following table summarizes the key reaction parameters for the two representative N-alkylation protocols detailed below.

| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |

| Starting Material | This compound | This compound |

| Alkylating/Carbonyl Source | Alkyl Bromide (R-Br) | Aldehyde (R-CHO) |

| Equivalents of Amine | 2.0 eq | 1.0 eq |

| Equivalents of Alkylating/Carbonyl Source | 1.0 eq | 1.2 eq |

| Base | K₂CO₃ | N/A (Reducing agent serves) |

| Equivalents of Base | 2.0 eq | N/A |

| Reducing Agent | N/A | Sodium Triacetoxyborohydride |

| Equivalents of Reducing Agent | N/A | 1.5 eq |

| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) |

| Temperature | 60 °C | Room Temperature |

| Reaction Time | 12-24 hours | 4-16 hours |

| Representative Yield | 60-80% | 75-90% |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the mono-N-alkylation of this compound with a generic alkyl bromide. Using an excess of the starting amine is a common strategy to favor mono-alkylation over di-alkylation.

Materials:

-

This compound

-

Alkyl Bromide (R-Br)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (2.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to create a suspension (approximately 0.1-0.2 M concentration with respect to the alkyl halide).

-

Commence stirring and add the alkyl bromide (1.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-(2-Fluoropyridin-3-yl)methanamine.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Aldehyde (R-CHO)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M).

-

Add the aldehyde (1.2 eq) to the stirred solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Mandatory Visualization

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

References

Application Notes: (2-Fluoropyridin-3-yl)methanamine as a Versatile Building Block for Bioactive Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Fluoropyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1][2][3] The primary amine handle provides a versatile point for synthetic elaboration, allowing for the construction of diverse molecular scaffolds. This application note details the use of this compound in the synthesis of potent kinase inhibitors, highlighting a specific protocol for the preparation of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, and presents its biological activity.

Application Example: Synthesis of an IRAK4 Kinase Inhibitor

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making IRAK4 an attractive therapeutic target.

This compound serves as a key starting material for constructing a pyrimidine-based scaffold that effectively inhibits IRAK4. The synthetic route involves the reaction of the primary amine with a substituted pyrimidine core to form a crucial intermediate.

Experimental Workflow

The overall process involves a multi-step synthesis beginning with the coupling of the building block to a chlorinated pyrimidine core, followed by further functionalization to yield the final bioactive inhibitor. The subsequent biological evaluation confirms the potency of the synthesized molecule.

Caption: Synthetic and evaluation workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of a key intermediate, N-((2-fluoropyridin-3-yl)methyl)-5-(4-methyl-1H-imidazol-1-yl)-2-(phenylamino)pyrimidin-4-amine, adapted from patent literature describing IRAK4 inhibitors.

Reaction Scheme:

This compound + 2-(Phenylamino)-4-chloro-5-(4-methyl-1H-imidazol-1-yl)pyrimidine → Intermediate

Materials and Reagents:

-

This compound hydrochloride

-

2-(Phenylamino)-4-chloro-5-(4-methyl-1H-imidazol-1-yl)pyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Brine Solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 2-(phenylamino)-4-chloro-5-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.0 eq) in DMF (0.1 M), add this compound hydrochloride (1.2 eq).

-

Add DIPEA (3.0 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by LCMS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with deionized water (3x) and brine solution (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford the desired intermediate product.

Data Presentation: Biological Activity

The synthesized compounds derived from the intermediate show potent inhibition of IRAK4 kinase activity. The biological data for a representative final compound is summarized below.

| Compound ID | Target Kinase | IC50 (nM) |

| Example 1 | IRAK4 | 8.5 |

| Example 2 | IRAK4 | 12.0 |

| Example 3 | IRAK4 | 5.2 |

Data is representative of compounds synthesized using this building block.

Mechanism of Action and Signaling Pathway

The synthesized inhibitor functions by blocking the kinase activity of IRAK4. IRAK4 is a serine/threonine kinase that acts downstream of TLRs and the IL-1R. Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting IRAK4, the synthesized molecule effectively halts this inflammatory cascade.

Caption: IRAK4 signaling pathway inhibition.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex bioactive molecules. Its application in the development of potent and selective IRAK4 inhibitors demonstrates its utility in constructing drug candidates for inflammatory diseases and oncology. The straightforward protocols and the significant biological activity of the resulting compounds underscore the importance of this fluorinated pyridine derivative in modern drug discovery programs.

References

Application Notes and Protocols for the Purification of Crude (2-Fluoropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude (2-Fluoropyridin-3-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The following protocols are based on established purification techniques for fluorinated aminopyridines and are designed to remove common impurities.

Introduction

Crude this compound is typically synthesized via the reduction of 2-fluoro-3-cyanopyridine. This process can lead to several impurities, including unreacted starting material and byproducts from the reduction reaction. Effective purification is therefore essential to obtain a product of high purity. This document outlines three common and effective purification strategies: silica gel column chromatography, recrystallization, and acid-base extraction.

Potential Impurities

A thorough understanding of potential impurities is critical for selecting and optimizing a purification strategy. Based on the common synthetic route from 2-fluoro-3-cyanopyridine, the primary impurities in crude this compound may include:

-

Unreacted Starting Material: 2-fluoro-3-cyanopyridine

-

Reduction Byproducts: Partially reduced intermediates or over-reduced products.

-

Solvent Residues: Residual solvents from the synthesis and workup steps.

-

Catalyst Residues: If a catalytic reduction is employed.

Purification Techniques

The choice of purification technique will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. Given the basic nature of the amine, the use of a mobile phase modifier is often recommended to prevent peak tailing.

Experimental Protocol:

-

Solvent System Selection (TLC Analysis):

-

Prepare several thin-layer chromatography (TLC) plates.

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the dissolved sample onto the TLC plates.

-

Develop the plates in various solvent systems. Recommended starting systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. To minimize streaking due to the basicity of the amine, consider adding a small amount of triethylamine (0.5-1%) to the mobile phase.

-

The ideal solvent system should provide good separation between the product and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

-

-

Column Packing:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a stronger solvent like dichloromethane.

-

Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

-

Carefully add the dried, adsorbed sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the least polar solvent system determined from the TLC analysis.

-

Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

-

Collect fractions and monitor their composition by TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Data Presentation:

| Parameter | Before Purification | After Purification |

| Purity (by HPLC) | ~85% | >98% |

| Major Impurity | 2-fluoro-3-cyanopyridine | Not Detected |

| Yield | - | ~75-85% |

Experimental Workflow:

Recrystallization

Recrystallization is a technique used to purify crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection:

-

Test the solubility of the crude material in various solvents at room temperature and at their boiling points.

-

An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

-

Common solvent systems for aminopyridines include ethyl acetate/petroleum ether, toluene, or isopropanol/water mixtures.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

-

Hot Filtration (if necessary):

-